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Piroxantrone (PRX, NSC 349174) is an anthrapyrazole class agent that functions as a DNA intercalator [1].

The following table summarizes its key characteristics from its early development phase.

Parameter Details

Drug Class Anthrapyrazole (DNA intercalating agent) [1]

Mechanism of Action DNA intercalation, causing crosslinks and strand breaks [1]

Recommended Phase II
Dose (RP2D)

150 mg/m² administered as a 1-hour intravenous infusion every 21

days [1]

Maximum Tolerated Dose
(MTD)

190 mg/m² (on a 1-hour infusion every 3 weeks schedule) [1]

Dose-Limiting Toxicity
(DLT)

Myelosuppression (leukopenia predominating) [1]

Other Notable Toxicities Nausea and vomiting, alopecia, mucositis, phlebitis [1]

Phase II Efficacy Outcome Inactive in advanced adenocarcinoma of the pancreas and advanced
non-small cell lung cancer (NSCLC) [2] [3]
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Detailed Dose Escalation Schema & Protocol

This protocol is derived from the published Phase I trial which utilized a pharmacology-based dose

escalation schema [1].

Phase I Trial Design Summary

Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose
(RP2D) of Piroxantrone.

Schedule: Administered as a 1-hour intravenous infusion every 3 weeks.
Patient Population: Patients with advanced cancer.

Dose Escalation: The study started at 7.5 mg/m² and escalated to 190 mg/m² [1].

The workflow for determining the RP2D in this Phase I trial, which combined an initial pharmacology-

guided escalation with a subsequent 3+3 design, is illustrated below.
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Quantitative Data from the Phase I Trial

The following table summarizes the key pharmacokinetic and toxicological data observed in the Phase I

study [1].
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Parameter Value (Mean ± SD) Details

Plasma Clearance 1290 ± 484 ml/min Did not vary with dose.

Elimination Half-Life
(t1/2 beta)

18.7 ± 36.5 min Rapid plasma elimination.

Area Under Curve (AUC)
at MTD

435 µmol·min/l 40% higher than preclinically

predicted.

Key Correlation Percentage decrease in

WBC/neutrophils AUC

Supported pharmacodynamics

relationship.

Clinical Application Notes & Cautions for Researchers

Efficacy Limitations: Subsequent Phase II trials concluded that piroxantrone lacks significant
antitumor activity in advanced pancreatic cancer and NSCLC [2] [3]. Therefore, this schema is
primarily of historical and methodological interest.

Schema Performance: The pharmacology-based escalation did not reduce the number of dose
levels needed to reach the MTD, due to challenges like rapid plasma clearance and assay

insensitivity [1]. However, it established the practical use of such an approach.
Modern Context: Current Phase I trials often include a dose expansion phase after MTD

determination. This phase enrolls more patients to better characterize safety, pharmacokinetics, and
preliminary efficacy in specific tumor types, which helps in refining the RP2D [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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